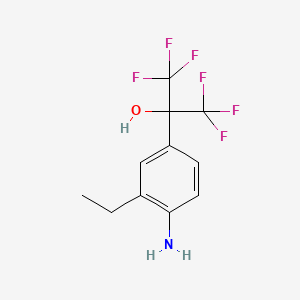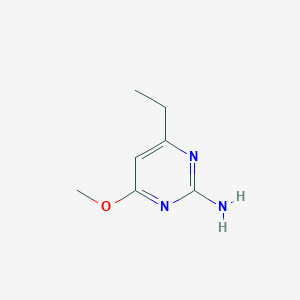
4-Ethyl-6-methoxypyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-6-methoxypyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-methoxypyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl cyanoacetate with guanidine in the presence of a base, followed by methoxylation. The reaction conditions often include the use of solvents such as methanol and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-methoxypyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 2-amino position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring .
Scientific Research Applications
4-Ethyl-6-methoxypyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-methoxypyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like Aurora kinase A, which plays a role in cell division. By binding to the active site of the enzyme, it prevents the phosphorylation of key proteins, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethoxypyrimidine: Similar in structure but with two methoxy groups instead of one ethyl and one methoxy group.
4-Amino-2,6-dimethoxypyrimidine: Another related compound with different substitution patterns.
Uniqueness
4-Ethyl-6-methoxypyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 4-position and methoxy group at the 6-position make it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-ethyl-6-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C7H11N3O/c1-3-5-4-6(11-2)10-7(8)9-5/h4H,3H2,1-2H3,(H2,8,9,10) |
InChI Key |
HKGYXHGWVHSOEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


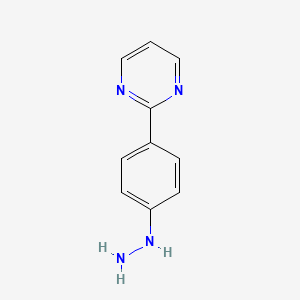

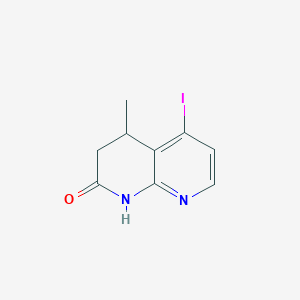
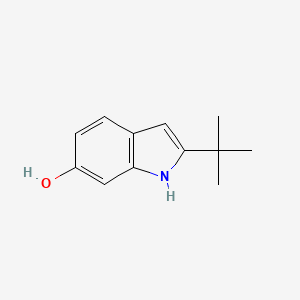
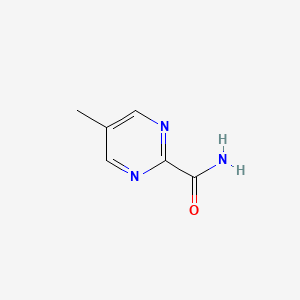
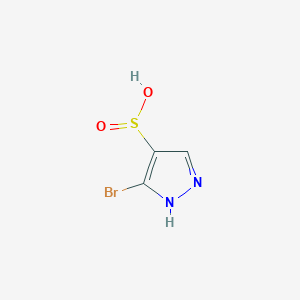
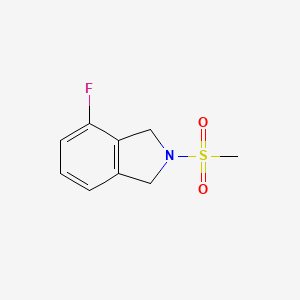
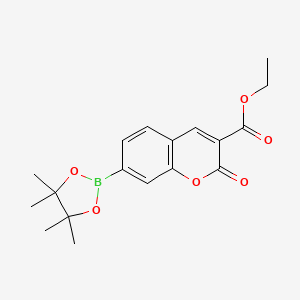
![7-(Methylsulfanyl)[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13116391.png)
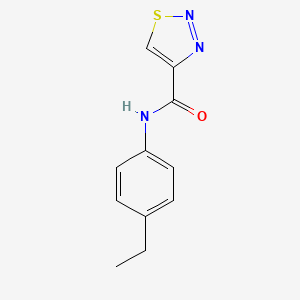
![5-Methoxybenzo[d]isoxazole-3-carbaldehyde](/img/structure/B13116400.png)
